1H-1,3-Benzimidazole-1-acetamide, 2-(4-amino-1,2,5-oxadiazol-3-yl)-N-methyl-N-phenyl-
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-METHYL-N-PHENYLACETAMIDE is a complex organic compound featuring a benzodiazole and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-METHYL-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 1H-1,3-benzodiazole under controlled conditions. The reaction is often carried out in a solvent such as toluene, with the temperature maintained at around 0-5°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and column chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-METHYL-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Various nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-METHYL-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-
Properties
Molecular Formula |
C18H16N6O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C18H16N6O2/c1-23(12-7-3-2-4-8-12)15(25)11-24-14-10-6-5-9-13(14)20-18(24)16-17(19)22-26-21-16/h2-10H,11H2,1H3,(H2,19,22) |
InChI Key |
JPHHVIBQXXKVRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Origin of Product |
United States |
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